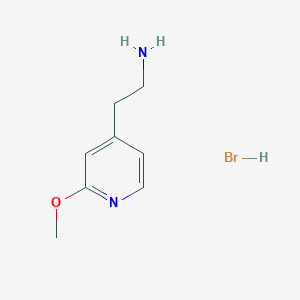
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a methoxy group attached to the pyridine ring and an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Alkylation: The 2-methoxypyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.
Hydrobromide Formation: The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions followed by purification steps to ensure the desired purity and yield. The process may also include crystallization and drying steps to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and ethanamine side chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
- ®-1-(2-Methoxypyridin-4-yl)ethanamine
- 2-(4-Methyl-1-piperazinyl)ethanamine
Uniqueness
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide is unique due to its specific combination of a methoxy group and an ethanamine side chain attached to the pyridine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C8H13BrN2O |
|---|---|
Molecular Weight |
233.11 g/mol |
IUPAC Name |
2-(2-methoxypyridin-4-yl)ethanamine;hydrobromide |
InChI |
InChI=1S/C8H12N2O.BrH/c1-11-8-6-7(2-4-9)3-5-10-8;/h3,5-6H,2,4,9H2,1H3;1H |
InChI Key |
LVCGHMGYYMCBDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)CCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




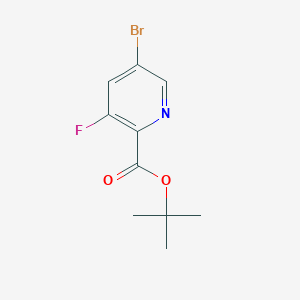
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
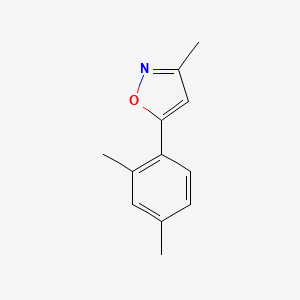
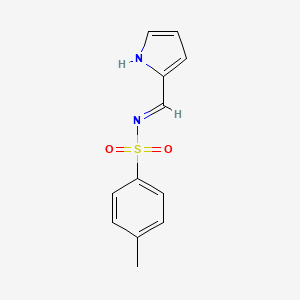
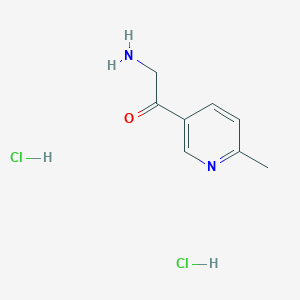
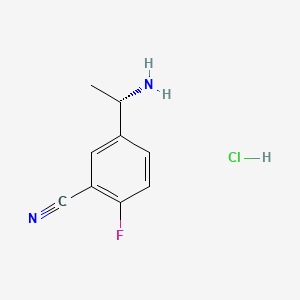
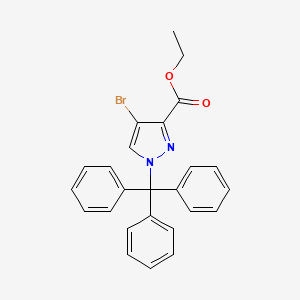
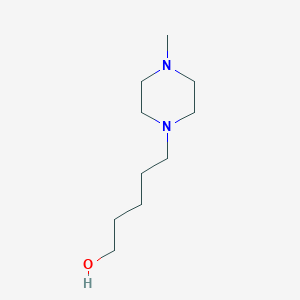

![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)

![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)
